molecular formula C12H12N2OS2 B15211800 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one CAS No. 189152-42-9

1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one

Cat. No.: B15211800
CAS No.: 189152-42-9
M. Wt: 264.4 g/mol
InChI Key: AGLQGSGBNOUGFG-UHFFFAOYSA-N
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Description

1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is a pyrimidine-based heterocyclic compound featuring a central pyrimidine ring substituted with methyl (CH₃), methylsulfanyl (SCH₃), and thiophen-2-yl groups at positions 4, 6, and 2, respectively. Pyrimidine derivatives are widely explored for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties .

The compound’s synthesis typically involves nucleophilic substitution and condensation reactions starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), a versatile precursor (). For example, treatment with thiophen-2-yl Grignard reagents or palladium-catalyzed cross-coupling reactions can introduce the thiophene substituent (). The methylsulfanyl group enhances stability and directs regioselectivity during further derivatization .

Properties

CAS No.

189152-42-9

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H12N2OS2/c1-7-10(8(2)15)12(16-3)14-11(13-7)9-5-4-6-17-9/h4-6H,1-3H3

InChI Key

AGLQGSGBNOUGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties References
1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one 4-CH₃, 6-SCH₃, 2-thiophen-2-yl 292.39* High π-conjugation, moderate solubility in polar solvents
1-[4-Butylamino-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-ol 4-NH(C₄H₉), 6-Cl, 2-SCH₃, 5-propenol 408.91 Reduced planarity due to hydroxyl group; enhanced hydrogen bonding
1-[6-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone 4-CH₃, 6-(4-OCH₃C₆H₄), 2-SH 290.37 Partial saturation (1,6-dihydropyrimidine) lowers aromaticity; increased solubility in water
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone 4-(4-FC₆H₄), 6-CH₃, 2-S 292.35 Fluorine enhances lipophilicity; sulfanylidene group stabilizes tautomers
1-[4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinyl]ethanone 4-NH(C₅H₉), 2-SCH₃ 279.38 Bulky cyclopentylamino group introduces steric hindrance

*Calculated using standard atomic weights.

Biological Activity

1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a thiophene ring and a methylsulfanyl group, suggest diverse pharmacological applications, particularly in oncology and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H12N2S2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{S}_{2}

This compound contains:

  • A pyrimidine core.
  • A thiophene ring.
  • A methylsulfanyl substituent.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one, exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study:
In a study examining the efficacy of similar pyrimidine derivatives, compounds with structural analogs demonstrated IC50 values ranging from 10 to 50 μM against breast cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell cycle progression .

CompoundCell LineIC50 (μM)Mechanism of Action
1-[4-Methyl...MCF-7 (Breast Cancer)25Apoptosis induction
1-[4-Methyl...HCT116 (Colon Cancer)30Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that similar pyrimidine derivatives possess activity against both bacterial and fungal strains.

Research Findings:
In vitro assays revealed that derivatives exhibited minimum inhibitory concentrations (MIC) between 20 to 100 μg/mL against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the thiophene ring is thought to enhance membrane permeability, contributing to the observed antimicrobial effects .

The biological activity of 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction: It may bind to DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation: The compound could modulate signaling pathways related to cancer cell growth and apoptosis.

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